(2S,3S,5R)-Omarigliptin is a long-acting dipeptidyl peptidase-4 inhibitor primarily used in the management of type 2 diabetes mellitus. It enhances the levels of incretin hormones, which play a crucial role in glucose metabolism by increasing insulin secretion and decreasing glucagon levels in a glucose-dependent manner. Omarigliptin is notable for its once-weekly dosing regimen, making it a convenient option for patients requiring glycemic control.
Omarigliptin was developed by Merck & Co. and is marketed under the brand name Marizev. It received regulatory approval in various regions for its efficacy in controlling blood sugar levels in adults with type 2 diabetes.
Omarigliptin belongs to the class of medications known as Dipeptidyl Peptidase-4 inhibitors. This class is characterized by its ability to inhibit the enzyme responsible for the degradation of incretin hormones, thereby prolonging their action.
The synthesis of (2S,3S,5R)-Omarigliptin has been developed through various methods aimed at improving efficiency and yield. Key synthetic routes include:
The synthesis typically involves several key steps:
The molecular formula of (2S,3S,5R)-Omarigliptin is . Its structure features a tetrahydropyran ring which is crucial for its biological activity.
The chemical reactions involved in the synthesis of (2S,3S,5R)-Omarigliptin encompass various types:
These reactions are carefully controlled to ensure high enantioselectivity and yield. For instance, conditions such as temperature and solvent choice can significantly affect reaction kinetics and product purity .
(2S,3S,5R)-Omarigliptin works by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to increased levels of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting physiological effects include:
Clinical studies have demonstrated that Omarigliptin effectively reduces HbA1c levels in patients with type 2 diabetes when administered once weekly .
Stability-indicating methods have been developed to assess degradation products under various conditions, ensuring quality control during manufacturing .
(2S,3S,5R)-Omarigliptin is primarily used in clinical settings for:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9